

Spectroscopic Analysis of Chlorocycloheptane: A Technical Guide

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Compound of Interest

Compound Name: Chlorocycloheptane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **chlorocycloheptane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **chlorocycloheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited public availability of experimental spectra, the following NMR data is predicted based on the known structure of **chlorocycloheptane** and typical chemical shift values.

Table 1: Predicted ^1H NMR Data for **Chlorocycloheptane**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-1 (CH-Cl)	4.1 - 4.3	Multiplet	1H
H-2, H-7 (CH ₂)	1.8 - 2.0	Multiplet	4H
H-3, H-6 (CH ₂)	1.5 - 1.7	Multiplet	4H
H-4, H-5 (CH ₂)	1.3 - 1.5	Multiplet	4H

Table 2: Predicted ¹³C NMR Data for **Chlorocycloheptane**

Carbon	Chemical Shift (ppm)
C-1 (CH-Cl)	65 - 70
C-2, C-7 (CH ₂)	35 - 40
C-3, C-6 (CH ₂)	28 - 33
C-4, C-5 (CH ₂)	25 - 30

Infrared (IR) Spectroscopy

The IR spectrum of **chlorocycloheptane** exhibits characteristic peaks corresponding to its functional groups. The data presented here is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)[\[2\]](#)

Table 3: Key IR Absorption Bands for **Chlorocycloheptane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920 - 2940	Strong	C-H stretch (alkane)
2850 - 2870	Strong	C-H stretch (alkane)
1440 - 1460	Medium	CH ₂ scissoring
700 - 800	Strong	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum of **chlorocycloheptane** provides information about its molecular weight and fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Table 4: Key Mass Spectrometry Data for **Chlorocycloheptane**

m/z	Relative Intensity (%)	Assignment
132	Moderate	$[M]^+$ (with ^{35}Cl), Molecular ion
134	Low	$[M+2]^+$ (with ^{37}Cl), Isotopic molecular ion
97	High	$[M - \text{Cl}]^+$
69	Moderate	$[\text{C}_5\text{H}_9]^+$
55	High	$[\text{C}_4\text{H}_7]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **chlorocycloheptane** is prepared in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. The spectrum is then acquired on an NMR spectrometer.

- **Sample Preparation:** A few milligrams of liquid **chlorocycloheptane** are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3). The solution is then filtered into a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- **Acquisition Parameters for ^1H NMR:**

- Number of scans: 16-32
- Pulse sequence: Standard single-pulse experiment
- Relaxation delay: 1-2 seconds
- Acquisition Parameters for ^{13}C NMR:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Pulse sequence: Proton-decoupled single-pulse experiment
 - Relaxation delay: 2-5 seconds

Infrared (IR) Spectroscopy

For a liquid sample like **chlorocycloheptane**, the IR spectrum can be obtained using the neat liquid technique.

- Sample Preparation: A drop of neat **chlorocycloheptane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **chlorocycloheptane**.

- Sample Preparation: A dilute solution of **chlorocycloheptane** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

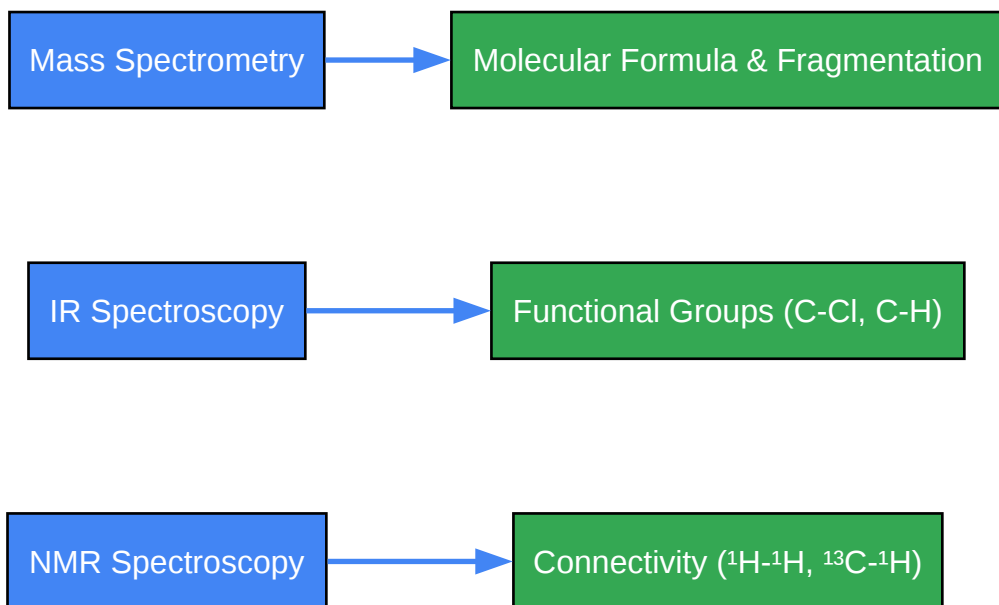
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions:
 - Injector temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C).
 - Carrier gas: Helium.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole or ion trap.
 - Scan range: m/z 40-400.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.

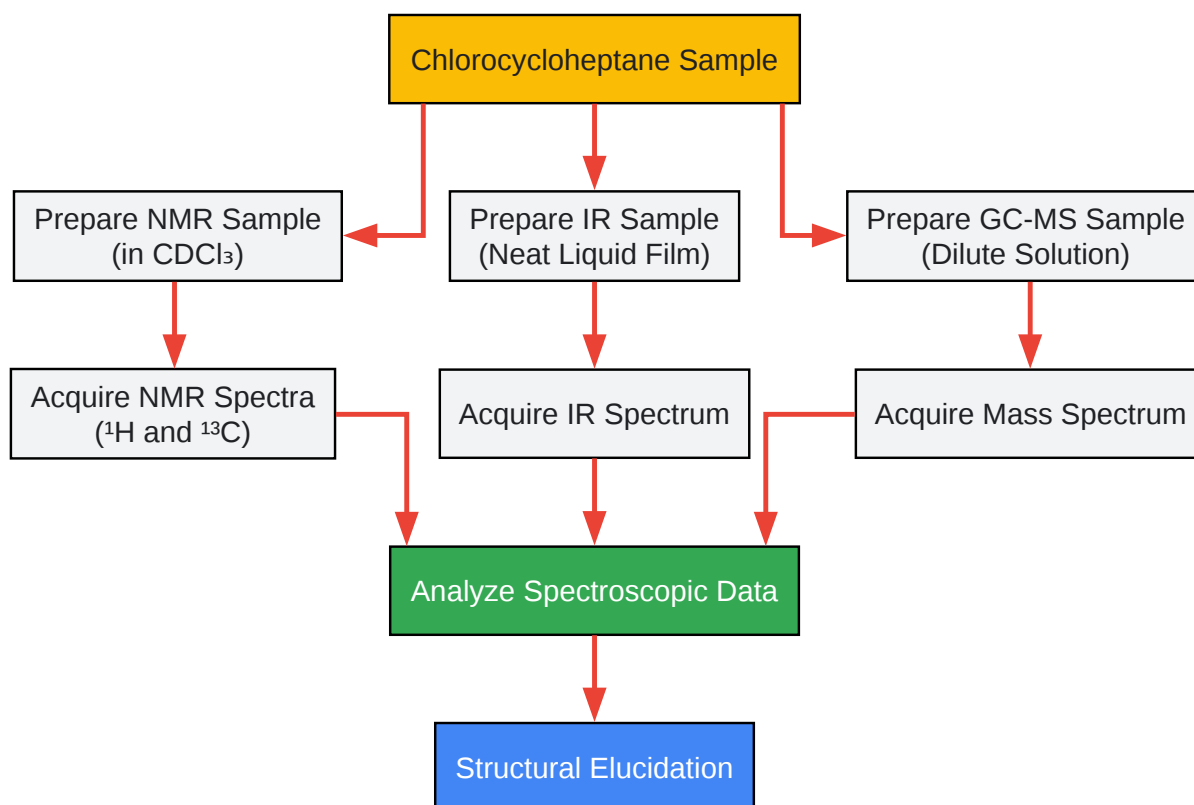
Spectroscopic Techniques

Structural Information



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*Diagram 1: Relationship between spectroscopic techniques and the structural information derived for **Chlorocycloheptane**.*



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Diagram 2: General experimental workflow for the spectroscopic analysis of **Chlorocycloheptane**.

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References

- 1. Chlorocycloheptane [webbook.nist.gov]
- 2. Chlorocycloheptane [webbook.nist.gov]
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